molecular formula C7H18N2 B092018 1-(Ethylamino)-3-(dimethylamino)propane CAS No. 19475-27-5

1-(Ethylamino)-3-(dimethylamino)propane

Cat. No.: B092018
CAS No.: 19475-27-5
M. Wt: 130.23 g/mol
InChI Key: DZHCTHQUBIPMKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-Ethyl-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 1,3-propanediamine with ethyl bromide, followed by methylation. The reaction conditions include:

Industrial production methods often involve continuous processes using fixed-bed reactors. For example, the reaction of dimethylamine with acrylonitrile followed by hydrogenation using a Raney-Nickel catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

N’-Ethyl-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Alkyl halides or aryl halides.

Major products formed from these reactions include amine oxides, primary amines, and substituted amines .

Mechanism of Action

The mechanism by which N’-Ethyl-N,N-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. It is involved in the regulation of gene expression and the activation of enzymes. It also plays a role in the transfer of protons and electrons between molecules and the formation of covalent and hydrogen bonds . The compound has been shown to have anti-inflammatory and antifungal properties .

Biological Activity

1-(Ethylamino)-3-(dimethylamino)propane, commonly referred to as Vomicine, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

  • Chemical Structure : The molecular formula of this compound is C₇H₁₈N₂.
  • Classification : It belongs to the class of alkaloids, which are known for their pharmacological effects.

Pharmacological Properties

  • Analgesic Activity : Research indicates that this compound exhibits analgesic properties, making it a candidate for pain management therapies. A study highlighted its effectiveness in various pain models, suggesting a mechanism that may involve modulation of neurotransmitter systems.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory capabilities. Vomicine was shown to reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.
  • Antitumor Potential : Notably, Vomicine has been studied for its anticancer properties. A specific study demonstrated its ability to bind to G-quadruplexes in DNA, which are often associated with oncogenes and telomeres. This binding suggests a mechanism through which Vomicine could inhibit tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Signaling Modulation : The compound affects cellular signaling pathways by interacting with various receptors and enzymes involved in pain and inflammation.
  • Gene Expression Alteration : It may influence gene expression related to cell proliferation and apoptosis, particularly in cancer cells.
  • Binding Affinity : Its ability to bind to G-quadruplex structures in DNA highlights a unique mechanism that could be leveraged for targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnalgesicEffective in reducing pain in animal models
Anti-inflammatoryDecreased markers of inflammation in treated subjects
AntitumorInhibits tumor growth by binding G-quadruplexes
NeuromuscularPotential effects on cholinergic synapses relevant for myasthenia gravis

Case Study: Antitumor Activity

A recent study investigated the antitumor effects of Vomicine on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound's interaction with G-quadruplexes was confirmed through electrophoretic mobility shift assays (EMSAs), demonstrating its potential as an anticancer agent.

Case Study: Anti-inflammatory Effects

In a controlled trial involving rodents, Vomicine was administered to assess its anti-inflammatory properties. The results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment, suggesting that Vomicine could be beneficial in managing conditions characterized by chronic inflammation.

Properties

IUPAC Name

N-ethyl-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHCTHQUBIPMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173116
Record name N'-Ethyl-N,N-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19475-27-5
Record name N3-Ethyl-N1,N1-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19475-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Ethyl-N,N-dimethylpropane-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019475275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Ethyl-N,N-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-ethyl-N,N-dimethylpropane-1,3-diamine
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